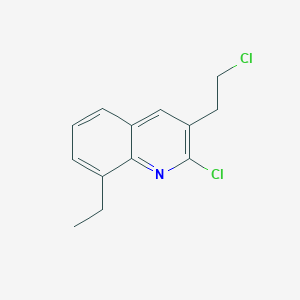

2-Chloro-3-(2-chloroethyl)-8-ethylquinoline

Description

Properties

CAS No. |

948294-57-3 |

|---|---|

Molecular Formula |

C13H13Cl2N |

Molecular Weight |

254.15 g/mol |

IUPAC Name |

2-chloro-3-(2-chloroethyl)-8-ethylquinoline |

InChI |

InChI=1S/C13H13Cl2N/c1-2-9-4-3-5-10-8-11(6-7-14)13(15)16-12(9)10/h3-5,8H,2,6-7H2,1H3 |

InChI Key |

GWZHYNCJWIUNMR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC2=CC(=C(N=C21)Cl)CCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-chloroethyl)-8-ethylquinoline typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroquinoline and 2-chloroethyl chloride.

Alkylation Reaction: The 2-chloroquinoline undergoes an alkylation reaction with 2-chloroethyl chloride in the presence of a base, such as potassium carbonate, to form the desired product.

Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures (around 100-120°C) to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The use of large-scale reactors to handle the increased volume of reactants and products.

Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-chloroethyl)-8-ethylquinoline can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products

Substitution Products: Formation of substituted quinoline derivatives with various functional groups.

Oxidation Products: Formation of quinoline N-oxides.

Reduction Products: Formation of reduced quinoline derivatives.

Scientific Research Applications

2-Chloro-3-(2-chloroethyl)-8-ethylquinoline has several scientific research applications, including:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

Biological Studies: Employed in studies to understand its interaction with biological targets, such as enzymes and receptors.

Chemical Biology: Utilized in chemical biology research to probe cellular pathways and mechanisms.

Industrial Applications: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-8-ethylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethyl substituents can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with receptors to modulate their signaling pathways.

DNA Intercalation: Intercalating into DNA strands, leading to disruption of DNA replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 8

- 2-Chloro-3-(2-chloroethyl)-8-methylquinoline (CAS 63742-82-5): Molecular formula: C₁₂H₁₁Cl₂N (molar mass: 240.13 g/mol). This compound has demonstrated moderate alkylating activity in preclinical studies, but its therapeutic index is narrower due to higher toxicity in non-target tissues . Key difference: Ethyl vs. methyl at position 8 alters octanol/water partition coefficients (log P: ~2.8 vs. ~2.2), impacting bioavailability .

Substituent Variations at Position 3

- 2-Chloro-3-(chloromethyl)-8-ethylquinoline (CAS 948291-44-9): The chloromethyl group at position 3 is less stable than the 2-chloroethyl moiety, leading to faster hydrolysis in aqueous environments. This reduces its half-life in plasma (t₁/₂: ~30 minutes vs. ~5 hours for the chloroethyl analog) . Biological impact: While both compounds alkylate DNA, the chloroethyl group generates longer-lived reactive intermediates, enhancing cross-linking efficiency .

Functional Group Variations at Position 2

- 2-Amino-3-ethyl-8-methylquinoline hydrochloride (CAS 1172880-06-6): Replacing the chlorine at position 2 with an amino group increases hydrogen-bonding capacity, improving solubility (water solubility: ~15 mg/mL vs. ~0.5 mg/mL for the chloro analog). However, this modification eliminates alkylating activity, shifting the mechanism toward intercalation or enzyme inhibition .

Mechanistic Comparison with Non-Quinoline Analogs

Chloroethyl-Containing Anticancer Agents

- 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): A nitrosourea with a 2-chloroethyl group that decomposes to form DNA-alkylating diazonium ions. Unlike 2-chloro-3-(2-chloroethyl)-8-ethylquinoline, CCNU exhibits rapid plasma degradation (t₁/₂: ~5 minutes) and extensive protein binding (~60% in dogs), limiting its CNS penetration despite high lipid solubility .

- 8-Carbamoyl-3-(2-chloroethyl)imidazotetrazinone (Mitozolomide): This prodrug releases a 2-chloroethyltriazene metabolite, which alkylates DNA with delayed cross-link formation (peak at 9 hours vs. 6 hours for CCNU). The quinoline derivative’s planar structure may facilitate intercalation, complementing alkylation .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | 2-Chloro-3-(2-chloroethyl)-8-methylquinoline | 2-Amino-3-ethyl-8-methylquinoline HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 254.16 | 240.13 | 222.72 |

| log P (Octanol/Water) | 2.8 | 2.2 | 1.5 |

| Water Solubility (mg/mL) | 0.5 | 0.7 | 15.0 |

| Plasma Half-Life (hr) | 5.0 | 3.2 | N/A |

| Protein Binding (%) | 40–60 | 50–70 | <10 |

Biological Activity

2-Chloro-3-(2-chloroethyl)-8-ethylquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimalarial research. This article explores its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.

- Molecular Formula : C12H12Cl2N

- Molecular Weight : 240.13 g/mol

- CAS Number : 948291-44-9

The biological activity of this compound primarily involves its interaction with cellular macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is crucial for its anticancer properties, as it disrupts the normal cell cycle and promotes apoptosis in cancer cells .

Anticancer Activity

Studies have shown that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its efficacy against various cancer cell lines. The compound demonstrates cytotoxic effects through the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity Data

Antimalarial Activity

In addition to its anticancer properties, this compound has been investigated for its antimalarial activity. Research indicates that quinoline derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves interference with heme detoxification in the parasite, leading to cell death .

Table 2: Antimalarial Activity Data

| Compound | IC50 (nM) | Reference |

|---|---|---|

| This compound | 20 | |

| Chloroquine | 15 |

Case Studies

-

Study on Anticancer Efficacy :

A research team evaluated the cytotoxic effects of various quinoline derivatives on MCF-7 breast cancer cells. They found that the introduction of the chloroethyl group significantly enhanced the anticancer activity compared to other derivatives lacking this substituent . -

Antimalarial Screening :

In a comparative study, this compound was tested against standard antimalarial drugs. The results indicated that while it was less potent than chloroquine, it still exhibited promising activity against Plasmodium falciparum strains resistant to conventional treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.